4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole

Description

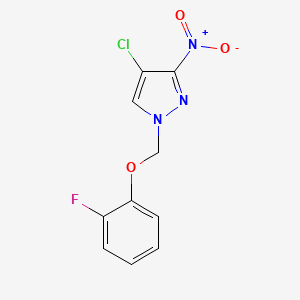

4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole is a pyrazole derivative characterized by a chloro substituent at position 4, a nitro group at position 3, and a 2-fluorophenoxymethyl moiety at position 1. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, widely utilized in pharmaceuticals and agrochemicals due to their versatile reactivity and biological activity .

Properties

IUPAC Name |

4-chloro-1-[(2-fluorophenoxy)methyl]-3-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3O3/c11-7-5-14(13-10(7)15(16)17)6-18-9-4-2-1-3-8(9)12/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTCYCLJAUHREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCN2C=C(C(=N2)[N+](=O)[O-])Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole typically involves the reaction of 4-chloro-3-nitropyrazole with 2-fluorophenol in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents.

Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects . The chloro and fluorobenzene moieties may also contribute to its activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Variations

The compound is compared to structurally related pyrazoles with variations in substituents, positions, and functional groups, which influence their physicochemical properties and applications.

Key Substituent Effects :

- Nitro Group : Enhances electron-withdrawing effects, influencing reactivity and stability.

- Fluorine : Improves metabolic stability and lipophilicity, critical in drug design.

- Phenoxy vs.

Comparative Data Table

Detailed Analysis of Select Compounds

1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole (CAS 1240568-40-4)

- Structural Differences: Replaces the phenoxy group with a 3-chloro-4-fluorobenzyl chain.

- The nitro group remains critical for reactivity .

4-Chloro-1-[(2,5-difluorophenoxy)methyl]-3-nitro-1H-pyrazole

- Structural Differences: Additional fluorine at position 5 of the phenoxy ring.

- Impact : Enhanced lipophilicity may improve membrane permeability in agrochemicals but could reduce water solubility .

4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine

- Functional Group Variation : Substitution of nitro with an amine group.

- Impact : The amine introduces basicity and hydrogen-bonding capacity, making it suitable for different pharmacological targets .

Biological Activity

4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole, with the CAS number 1020724-26-8, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C10H7ClFN3O3, with a molecular weight of 271.63 g/mol. Its structure includes a pyrazole ring substituted with a chloro group and a fluorophenoxy methyl moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1020724-26-8 |

| Molecular Formula | C10H7ClFN3O3 |

| Molecular Weight | 271.63 g/mol |

| IUPAC Name | 4-chloro-1-[(2-fluorophenoxy)methyl]-3-nitropyrazole |

| PubChem CID | 19616531 |

Antifungal Activity

Research indicates that pyrazole derivatives exhibit significant antifungal properties. A study evaluated various pyrazole compounds against phytopathogenic fungi and found that modifications in the pyrazole structure could enhance antifungal activity. Specifically, compounds similar to this compound demonstrated moderate to excellent activity against several fungal strains .

Anticancer Potential

The anticancer potential of pyrazole derivatives has been explored in various studies. For instance, certain derivatives have shown effectiveness against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the nitro group in the structure is often linked to enhanced cytotoxicity against cancer cells .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Some studies suggest that pyrazole derivatives can inhibit key enzymes involved in metabolic pathways, which may contribute to their antifungal and anticancer effects.

- Cell Membrane Disruption : The compound may disrupt cellular membranes, leading to increased permeability and eventual cell death in susceptible organisms .

Case Study 1: Antifungal Evaluation

A series of experiments were conducted to assess the antifungal efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against strains such as Cytospora sp. and Fusarium solani, with IC50 values comparable to established antifungal agents.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines by activating caspase pathways. The presence of the nitro group was crucial for this activity, highlighting the importance of structural features in determining biological efficacy .

Q & A

Q. Advanced

- Standardize reagents : Use anhydrous solvents (verified by Karl Fischer titration) and high-purity starting materials (≥98% by HPLC) .

- Detailed reaction logs : Document exact stirring rates, heating/cooling rates, and atmospheric controls (e.g., N₂ vs. air) .

- Cross-lab validation : Share samples for interlaboratory NMR/HR-MS comparisons to identify protocol-dependent variations .

What advanced analytical techniques resolve ambiguities in crystallographic data?

Q. Advanced

- Single-crystal X-ray diffraction (SC-XRD) : Resolve positional disorder in the fluorophenoxy group by collecting data at low temperature (100 K) .

- Powder XRD : Compare experimental patterns with simulated data (e.g., Mercury software) to detect polymorphic forms .

- DFT calculations : Optimize molecular geometry and compare bond lengths/angles with experimental data to validate crystallographic models .

How do steric and electronic effects influence the compound’s reactivity?

Q. Advanced

- Steric hindrance : The 2-fluorophenoxy group’s ortho-fluorine restricts rotation, increasing rigidity. This affects nucleophilic substitution at the 4-chloro position .

- Electronic effects : The nitro group’s electron-withdrawing nature deactivates the pyrazole ring, slowing electrophilic attacks. Use Fukui function analysis to predict reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.